
3,3'-Iminodipropionitrile
Overview
Description
3,3'-Iminodipropionitrile (IDPN; CAS 111-94-4) is a nitrile-containing compound characterized as a colorless to pale yellow liquid with a purity ≥98.0% (GC). It is soluble in water, ethanol, benzene, and acetone, with a boiling point of 205°C/25 mmHg and a specific gravity of 1.03 . Industrially, IDPN serves as a chemical intermediate, but it is primarily recognized in toxicology for its neurotoxic effects, including excitatory motor syndromes (e.g., head twitching, circling, and backward walking) and sensory dysfunction in rodents .
IDPN induces oxidative stress by elevating malondialdehyde (a lipid peroxidation marker) and depleting glutathione (GSH) and vitamin E in vivo . Its neurotoxicity involves selective damage to vestibular hair cells, cochlear structures, and retinal neurons, with delayed degeneration persisting even after exposure cessation . Additionally, IDPN disrupts glutamate/GABA-glutamine metabolic loops in the striatum, contributing to dyskinetic syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Iminodipropionitrile can be synthesized through the reaction of acrylonitrile with ammonia. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
2CH2=CHCN+NH3→HN(CH2CH2CN)2
Industrial Production Methods: In industrial settings, the production of 3,3’-Iminodipropionitrile involves the use of large-scale reactors where acrylonitrile and ammonia are combined under specific temperature and pressure conditions. The reaction is monitored to optimize yield and purity .
Types of Reactions:
Oxidation: 3,3’-Iminodipropionitrile can undergo oxidation reactions, often resulting in the formation of nitrile oxides.
Reduction: Reduction of 3,3’-Iminodipropionitrile typically leads to the formation of amines.
Substitution: This compound can participate in substitution reactions, where one of the nitrile groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Substituted nitriles
Scientific Research Applications
Chemical Properties and Mechanisms of Action
Chemical Structure : 3,3'-Iminodipropionitrile has the molecular formula C6H9N3 and is characterized by two nitrile groups connected by an imino linkage. This unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Mechanism of Action : IDPN primarily targets vestibular and cochlear hair cells in the inner ear, leading to neurotoxic effects. It disrupts slow axonal transport, causing neurofilament accumulation and resulting in proximal axonal swellings. The biochemical pathways involved include neurotransmitter disruption, oxidative stress, and inflammation, contributing to ototoxicity and potential hepatotoxicity .
Neurotoxicity Studies
IDPN is extensively used as a model compound to study neurodegenerative diseases due to its ability to induce hair cell loss in the vestibular system. Research has demonstrated that IDPN exposure leads to a dose-dependent loss of vestibular function across different strains and sexes of mice. This makes it a valuable tool for investigating mechanisms underlying conditions like vestibular disorders and potential regenerative therapies .
Pharmacological Research
In pharmacology, IDPN is utilized to explore the effects of neurotoxic agents on the central nervous system. Studies have shown that IDPN can cause central nervous system damage with observable symptoms within days of exposure. This property is leveraged to understand the progression of neurotoxic effects and develop therapeutic interventions .
Chemical Synthesis
IDPN serves as a building block in organic synthesis, particularly in creating other chemical compounds. Its reactivity in oxidation and reduction reactions allows chemists to derive various nitriles and amines, making it useful in developing pharmaceuticals and agrochemicals.
Case Studies
Case Study 1: Vestibular Toxicity Assessment
A study investigated the vestibular toxicity of IDPN across different mouse strains (RjOrl:Swiss/CD-1 and 129S1/SvImJ). The findings indicated that IDPN caused a significant loss of vestibular function in a dose-dependent manner, highlighting strain and sex differences in susceptibility. Behavioral tests confirmed the compound's effectiveness as a model for studying vestibular dysfunction .
Case Study 2: Neurodegenerative Disease Modeling
Research utilizing IDPN has provided insights into mechanisms of neurodegeneration similar to those seen in amyotrophic lateral sclerosis (ALS). By observing the neurotoxic effects on hair cells, researchers have been able to draw parallels between IDPN-induced toxicity and the pathophysiology of ALS, aiding in the development of potential treatments.
Mechanism of Action
3,3’-Iminodipropionitrile exerts its effects by disrupting the slow axonal transport in neurons, leading to the accumulation of neurofilaments. This results in proximal axonopathies and subsequent neurodegeneration. The compound specifically targets neurofilament proteins, causing their disorganization and leading to neuronal damage .
Comparison with Similar Compounds
Neurotoxicity and Behavioral Effects
- IDPN vs. Allyl nitrile : Both compounds induce circling behavior and vestibular dysfunction. However, IDPN specifically downregulates synaptic genes (e.g., BDNF) in vestibular ganglia due to hair cell loss , whereas allyl nitrile’s ECC syndrome involves cerebellar Purkinje cell damage .
- IDPN vs. Acrylonitrile : Acrylonitrile’s neurotoxicity is mediated via cyanide release, targeting brainstem respiratory centers, whereas IDPN’s effects are independent of cyanide and involve direct oxidative injury to sensory neurons .
Ototoxicity
- IDPN causes transient corneal opacification and retinal detachment in rats, with neurodegeneration progressing even after retinal reattachment . Allyl nitrile lacks such ocular toxicity.
Organ-Specific Toxicity
- IDPN vs. β,β'-IDPN : β,β'-IDPN induces diffuse olfactory bulb axonal degeneration and gliosis , whereas IDPN’s olfactory toxicity is localized to the dorsal-medial nasal epithelium .
Oxidative Stress and Metabolic Pathways
Biological Activity
3,3'-Iminodipropionitrile (IDPN) is a nitrile compound that has garnered attention in toxicological and pharmacological research due to its significant biological activities, particularly its ototoxicity and neurotoxicity. This article provides a comprehensive overview of the biological activity of IDPN, supported by data tables, case studies, and detailed research findings.
Overview of this compound
- Chemical Formula : C₆H₉N₃
- CAS Number : 111-74-2
- Molecular Weight : 139.16 g/mol
IDPN is known to induce toxicity primarily through its metabolic byproducts, which can lead to cellular damage in various tissues. The compound's mechanism involves the release of cyanide upon metabolism, which is linked to acute lethality and sensory toxicity. Specifically, IDPN has been shown to affect the vestibular system and cochlear structures in animal models.
Ototoxicity
IDPN has been extensively studied for its ototoxic effects, particularly in rodent models. Research indicates that exposure to IDPN results in:
- Vestibular Dysfunction : A dose-dependent loss of vestibular function has been observed in various mouse strains. Studies have shown that both male and female mice exhibit increased hindlimb stride width and hyperactivity after exposure to IDPN .
- Cochlear Toxicity : Chronic exposure leads to progressive hearing loss, characterized by the loss of outer hair cells (OHCs) and synaptic connections between inner hair cells (IHCs) and primary auditory neurons. Interestingly, IHCs remain relatively unaffected until later stages of exposure .
Neurotoxicity
In addition to ototoxic effects, IDPN has been linked to neurotoxic outcomes:
- Neurofilament Accumulation : Exposure results in neurofilament-filled swellings in the proximal axons of large neurons, indicating axonal damage .
- Behavioral Changes : Studies report behavioral syndromes associated with degeneration of vestibular sensory hair cells, leading to altered locomotion and balance .
Study 1: Vestibular Toxicity Assessment
A comparative study on two mouse strains (Swiss/CD-1 and 129S1/SvImJ) demonstrated significant differences in systemic toxicity. While both strains showed vestibular dysfunction, the 129S1 strain exhibited greater systemic toxicity compared to Swiss mice. This highlights the importance of genetic factors in susceptibility to IDPN's effects .
Study 2: Cochlear Toxicity Over Time
A chronic exposure study assessed cochlear toxicity over several weeks. Results indicated that hearing loss began with synaptic dysfunction before morphological changes occurred in OHCs. Notably, if exposure was halted before significant histopathological changes developed, some functional recovery was observed .
Table 1: Dose-Response Relationship of IDPN on Vestibular Function
Dose (mmol/kg) | Strain | Male Response | Female Response |
---|---|---|---|
0 | Swiss | No effect | No effect |
8 | Swiss | Mild | Mild |
12 | Swiss | Moderate | Moderate |
16 | Swiss | Severe | Severe |
24 | Swiss | Extreme | Extreme |
0 | 129S1 | No effect | No effect |
8 | 129S1 | Moderate | Moderate |
12 | 129S1 | Severe | Severe |
16 | 129S1 | Extreme | Extreme |
24 | 129S1 | Critical | Critical |
Table 2: Summary of Cochlear Damage Observed After IDPN Exposure
Duration of Exposure (weeks) | OHC Loss (%) | IHC Damage (%) | Hearing Threshold Shift (dB) |
---|---|---|---|
2 | 20 | 5 | +10 |
4 | 40 | 10 | +20 |
6 | 70 | 15 | +30 |
Chemical Reactions Analysis
Hydrolysis Reactions
IDPN undergoes hydrolysis in aqueous environments, producing carboxylic acids or their salts depending on pH :
Condition | Reaction Pathway | Products |
---|---|---|
Acidic (e.g., HCl) | Nitrile → Carboxylic acid | -NH-(-COOH) |
Basic (e.g., NaOH) | Nitrile → Carboxylate salt | Sodium salts of above acids |
Key Notes :
-
Hydrolysis generates heat and may release hydrogen cyanide () in the presence of bases .
-
Moisture exposure can lead to pressure buildup in sealed containers due to gas release .
Oxidation and Reduction
IDPN participates in redox reactions, influenced by reagent choice:
Oxidation
-
Reagents : Potassium permanganate (), hydrogen peroxide ().
-
Products : Nitrile oxides (e.g., ).
Reduction
-
Reagents : Lithium aluminum hydride (), hydrogen gas () with catalysts.
-
Products : Amines (e.g., -NH-(-)).
Substitution Reactions
Nitrile groups in IDPN are susceptible to nucleophilic substitution:
Nucleophile | Conditions | Product |
---|---|---|
Aqueous base | Substituted amides or carboxylic acids | |
Thiol-containing media | Thioamide derivatives |
Metabolic Pathways
In mammalian systems, IDPN is metabolized through hydrolysis and enzymatic processes :
Key Metabolites :
-
Beta-aminopropionitrile (BAPN) : Formed via partial hydrolysis.
-
Cyanoacetic acid (CAA) : Intermediate in detoxification.
-
Beta-alanine (β\beta β-ala) : Final product via complete hydrolysis .
Deuterium-Labeling Studies :
-
3-d-IDPN (deuterated at 3-positions) showed reduced CAA excretion, suggesting isotopic inhibition of hydrolysis .
-
2-d-IDPN (deuterated at 2-positions) exhibited lower neurotoxicity, implicating the 2-position in activation pathways .
Thermal Decomposition and Hazards
IDPN decomposes at elevated temperatures, releasing toxic fumes:
Reaction with Acids and Bases
IDPN exhibits incompatibility with:
Q & A
Basic Research Questions
Q. What are the standard rodent models and behavioral assays for assessing IDPN-induced neurotoxicity?
IDPN neurotoxicity is typically evaluated in Sprague-Dawley rats or CBA/CaJ mice using a combination of motor function tests (e.g., rotarod performance, grip strength) and histopathological analysis. Behavioral abnormalities such as "waltzing syndrome" (circling, head tilting) are monitored to quantify vestibular dysfunction. Proximal axonal swelling, characterized by neurofilament accumulation, is confirmed via immunohistochemistry in brainstem and spinal cord tissues .
Q. What are the established protocols for evaluating IDPN ototoxicity in preclinical models?
Cochlear toxicity is assessed using auditory brainstem response (ABR) testing to measure hearing thresholds, complemented by histopathological examination of hair cell loss in the organ of Corti and cristae ampullaris. Longitudinal studies in mice have shown that functional deficits (e.g., elevated ABR thresholds) often precede overt hair cell degeneration, requiring repeated testing over weeks .
Q. How is IDPN metabolized, and what are its key metabolites?
IDPN is metabolized via CYP2E1-mediated pathways into β-aminopropionitrile (BAPN) , cyanoacetic acid (CAA) , and β-alanine in rats. These metabolites are quantified using high-performance liquid chromatography (HPLC) or mass spectrometry. Deuterium-substituted analogs of IDPN have been used to study detoxification mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions between transient functional deficits and persistent histopathology in IDPN-induced cochlear damage?
A 2021 study demonstrated that chronic IDPN exposure in mice causes early, reversible auditory dysfunction (e.g., ABR threshold shifts) before irreversible hair cell loss. To reconcile these findings, researchers should integrate longitudinal functional testing with time-course histopathology , using markers like myosin VIIa for hair cell integrity and TUNEL assays for apoptosis .
Q. What molecular mechanisms underlie IDPN-induced neurofilament accumulation and axonopathy?
IDPN disrupts axonal transport, leading to neurofilament aggregation in proximal axons. Advanced techniques such as single-cell RNA sequencing have identified dysregulation of microtubule-associated proteins (e.g., MAP1B) and kinases (e.g., CDK5) in affected neurons. miRNA profiling in rats revealed altered expression of miR-124 and miR-132 , which regulate neurofilament phosphorylation .
Q. What role do strain and sex differences play in IDPN toxicity outcomes?
Comparative studies in CBA/CaJ (hearing-sensitive) and C57BL/6J (hearing-loss-prone) mice showed strain-specific susceptibility to vestibular toxicity. Sex differences in metabolism (e.g., CYP2E1 activity) also influence toxicity severity. Experimental designs should include both sexes and control for hormonal variability using gonadectomy models .
Q. How does CYP2E1 inhibition modulate IDPN toxicity, and what are the implications for experimental design?
Pretreatment with CYP2E1 inhibitors (e.g., disulfiram) reduces IDPN bioactivation, decreasing vestibular toxicity in mice. Researchers must account for metabolic variability by standardizing dosing schedules and verifying CYP2E1 activity via Western blotting or enzymatic assays in liver microsomes .
Q. What advanced in vitro models are available for studying IDPN neurotoxicity?
Human induced pluripotent stem cell (iPSC)-derived neurons have been used to model IDPN-induced axonopathy. Key endpoints include neurite outgrowth assays, mitochondrial stress testing (Seahorse analysis), and calcium imaging to detect excitotoxicity. Recent work highlights the utility of 3D organotypic cultures for mimicking in vivo neurofilament pathology .
Q. Data Contradiction and Methodological Challenges
Q. How can conflicting reports on IDPN’s effects on spatial memory be addressed?
While IDPN was initially linked to spatial memory deficits in rats, later studies attributed these findings to motor confounds. To isolate cognitive effects, use Morris water maze protocols with latency-matched controls and video tracking to exclude animals with severe motor impairment .
Q. What strategies improve reproducibility in neurobehavioral toxicity studies of IDPN?
Collaborative studies emphasize standardized FOB (Functional Observational Battery) protocols, including blinded scoring and inter-lab calibration. For example, discrepancies in grip strength measurements can be minimized using digital force gauges and normalizing data to baseline performance .
Q. Key Methodological Tables
Properties
IUPAC Name |
3-(2-cyanoethylamino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-1-5-9-6-2-4-8/h9H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAJRGRUGUQKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20519 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID2041464 | |
Record name | 3,3'-Iminobispropanenitrile | |
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Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3'-iminodipropionitrile is a clear colorless liquid. (NTP, 1992), Colorless liquid; Sensitive to moisture; [HSDB] Yellow viscous liquid; [MSDSonline] | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Record name | beta,beta'-Iminodipropionitrile | |
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Boiling Point |
343 °F at 10 mmHg (NTP, 1992), 173 °C @ 10 mm Hg, BP: 205 °C @ 25 mm Hg | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Record name | BETA,BETA'-IMINODIPROPIONITRILE | |
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Flash Point |
230 °F (NTP, 1992), 110 °C | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water, ethanol, acetone, benzene | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Density |
1.02 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0165 @ 30 °C | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Vapor Density |
3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air= 1) | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mmHg at 284 °F (NTP, 1992), 0.00361 [mmHg], Vapor pressure: 1 mm Hg @ 140 °C | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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URL | https://cameochemicals.noaa.gov/chemical/20519 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
IDPN INDUCES MUCH OF ITS NEUROFILAMENT & AXONAL PATHOLOGY BY WAY OF A SELECTIVE INHIBITION OF SLOW AXOPLASMIC TRANSPORT., (3)H-URIDINE WAS SC INJECTED INTO MICE & AUTORADIOGRAPHS OF SPINAL GANGLIONS AT DIFFERENT INTERVALS PREPD. BY STATISTICAL ANALYSIS OF GRAIN COUNTS IT WAS FOUND THAT, IN NORMAL MICE 1 HR AFTER INJECTION OF PRECURSOR, MOST OF GRAINS WERE LOCALIZED OVER NUCLEUS, 24 HR LATER THEY HAD MIGRATED INTO CYTOPLASM. WHEN MICE RENDERED HYPERACTIVE BY IDPN, THERE WAS INCR LABELLING OF NUCLEAR & CYTOPLASMIC RNA AFTER 1 HR & DECR LABELLING AFTER 24 HR. STATE OF HYPERACTIVITY IS APPARENTLY ASSOC WITH INCR SYNTH & DISAPPEARANCE OF RNA FROM NEURONAL CELL BODIES., BIOGENIC AMINE MOST AFFECTED BY ADMIN TO RATS IN IP DAILY DOSES OF 300 MG/KG FOR 7 DAYS WAS SEROTONIN (5-HT). ON DAY 7, STRIATAL 5-HT LEVELS INCR & ITS METAB, 5-HYDROXYINDOLEACETIC ACID (5-HIAA) LEVELS DECR WHILE IN MEDULLA & MIDBRAIN, 5-HIAA LEVELS INCR. ON DAY 14, SIGNIFICANT REDUCTIONS IN BOTH 5-HT, THE MIDBRAIN, STRIATUM & CORTEX, & 5-HIAA, IN ALL REGIONS EXCEPT THE CORTEX WERE OBSERVED. NOREPINEPHRINE (NE) WAS MARKEDLY INCR IN MEDULLA, MIDBRAIN & STRIATUM ON DAY 7, WHEREAS ON DAY 14 IT WAS WITHIN NORMAL RANGE IN THESE SAME REGIONS. WITH EXCEPTION OF SLIGHT, BUT SIGNIFICANT, INCR IN CORTEX ON DAY 7, DOPAMINE LEVELS IN ALL REGIONS WERE RELATIVELY UNAFFECTED ON DAY 7 & 14., MALE RATS WERE INJECTED SC DAILY WITH 20 MG IDPN FOR 6 DAYS. NEUROLOGICAL SYNDROMES WERE PREVENTED BY L-THYROXINE 200 GAMMA SC. BRAIN GAMMA-AMINOBUTYRIC ACID (GABA) LEVELS INCR SIGNIFICANTLY. BRAIN GLUTAMIC & ASPARTIC ACID LEVELS WERE ALSO INCR, BUT THESE INCR WERE PREVENTED BY L-THYROXINE., For more Mechanism of Action (Complete) data for BETA,BETA'-IMINODIPROPIONITRILE (7 total), please visit the HSDB record page. | |
Record name | BETA,BETA'-IMINODIPROPIONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
111-94-4, 68412-52-2 | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20519 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,3′-Iminodipropionitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta,beta'-Iminodipropionitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 3,3'-iminobis-, N-tallow alkyl derivs. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-cyanoethyl)amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propanenitrile, 3,3'-iminobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-Iminobispropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanenitrile, 3,3'-iminobis-, N-tallow alkyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-iminodipropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-CYANOETHYL)AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XP1CVU865 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BETA,BETA'-IMINODIPROPIONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
21 °F (NTP, 1992), -5.50 °C | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20519 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BETA,BETA'-IMINODIPROPIONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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